molecular formula C14H11N3O2S2 B2439479 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 393572-00-4

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2439479
CAS No.: 393572-00-4
M. Wt: 317.38
InChI Key: GRFYNUQPYYLWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a synthetic small molecule characterized by a fused heterocyclic architecture containing a 1,3,4-thiadiazole core linked to a furan-2-carboxamide group. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. Compounds featuring the 1,3,4-thiadiazole scaffold have demonstrated a wide range of pharmacological activities, including potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and notable anti-inflammatory properties . This compound's primary research value is rooted in its potential as an inhibitor of key biological targets. Notably, closely related N -(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis . In vitro studies on these analogs revealed promising antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers . The mechanism of action is partially attributed to the inhibition of VEGFR-2 tyrosine kinase, which disrupt signaling pathways necessary for tumor blood vessel growth and survival . Molecular docking studies suggest that these compounds, including close structural relatives, achieve inhibition through favorable orientation and binding within the active site of the VEGFR-2 kinase domain . Researchers can leverage this compound as a key chemical tool for probing angiogenesis pathways and as a lead structure for the development of new oncotherapeutic candidates. This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic use, or any veterinary applications.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c18-12(11-7-4-8-19-11)15-13-16-17-14(21-13)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFYNUQPYYLWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazines with Lawesson’s Reagent

A foundational method involves the cyclodehydration of N,N′-diacylhydrazines using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₂S₅). For example, thionation of thiobenzhydrazide with LR in tetrahydrofuran (THF) at reflux yields 2-aminomethyl-1,3,4-thiadiazoles. Applied to the target compound:

  • Thiobenzhydrazide (50) reacts with furan-2-carbonyl chloride in THF to form a diacylhydrazine intermediate.
  • Cyclization with LR (2 eq.) at 80°C for 6 hours generates the thiadiazole ring.

Key Data :

  • Yield: 68–75%
  • Solvent: Dry THF optimizes cyclization efficiency.

Oxidative Cyclization of Thioamidrazones

Thioamidrazones undergo oxidative cyclization with agents like potassium persulfate (K₂S₂O₈) or iodine (I₂) in pyridine. For instance, thiobenzoylbenzamidrazone cyclizes to 2,5-diphenyl-1,3,4-thiadiazole under iodine/pyridine conditions. Adapting this method:

  • Furan-2-carbothiohydrazide is prepared from furan-2-carboxylic acid hydrazide and P₂S₅.
  • Condensation with benzylsulfanylacetic acid chloride forms a thioamidrazone precursor.
  • Oxidative cyclization with I₂ (1.2 eq.) in pyridine at 25°C for 12 hours yields the target compound.

Key Data :

  • Yield: 62%
  • Byproducts: Minor sulfoxide derivatives require chromatographic purification.

Functionalization of the Thiadiazole Ring

Nucleophilic Substitution at Position 5

The 5-position of 2-amino-1,3,4-thiadiazole is electrophilic, enabling substitution with benzylsulfanyl groups. A two-step protocol is effective:

  • 2-Amino-5-chloro-1,3,4-thiadiazole is synthesized via cyclization of thiosemicarbazide with chloracetic acid.
  • Reaction with benzyl mercaptan (1.5 eq.) in dimethylformamide (DMF) at 100°C for 4 hours replaces chlorine with benzylsulfanyl.

Key Data :

  • Yield: 85%
  • Side Reaction: Overalkylation minimized by stoichiometric control.

Amide Coupling at Position 2

The 2-amino group undergoes amidation with furan-2-carboxylic acid using coupling agents:

  • 2-Amino-5-(benzylsulfanyl)-1,3,4-thiadiazole (1 eq.) is dissolved in dichloromethane (DCM).
  • Addition of furan-2-carboxylic acid (1.2 eq.), N,N′-dicyclohexylcarbodiimide (DCC, 1.5 eq.), and catalytic 4-dimethylaminopyridine (DMAP) facilitates amide bond formation.
  • Stirring at 25°C for 24 hours followed by filtration and evaporation yields the crude product, purified via silica gel chromatography.

Key Data :

  • Yield: 73%
  • Alternative Agents: HATU or EDCl/HOBt increase yields to 78–82%.

One-Pot Synthesis via Sequential Reactions

A streamlined approach combines cyclization and functionalization in a single vessel:

  • Thiobenzhydrazide (50) reacts with furan-2-carbonyl chloride in THF to form a thioacylhydrazide intermediate.
  • Addition of benzyl mercaptan (1.5 eq.) and LR (2 eq.) induces simultaneous cyclization and sulfanyl group incorporation.

Key Data :

  • Yield: 70%
  • Advantage: Reduces purification steps but requires precise stoichiometry.

Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. DMF : THF favors cyclization (yield: 75%) over DMF (yield: 58%) due to better reagent solubility.
  • Temperature : Reactions above 80°C promote decomposition, whereas ≤80°C improves stability.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves sulfoxide impurities.
  • Recrystallization : Ethanol/water (7:3) yields crystals with >95% purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzylsulfanyl group (-SCH2Ph) in the compound is highly susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) can convert the sulfide (-S-) into sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. These reactions are critical for modulating the compound’s biological activity, as oxidized derivatives often exhibit enhanced interactions with targets like enzymes or receptors .

Key Reaction:

BenzylsulfanylH2O2/m-CPBAOxidationBenzylsulfinyl/Benzylsulfonyl\text{Benzylsulfanyl} \xrightarrow[\text{H}_2\text{O}_2/\text{m-CPBA}]{\text{Oxidation}} \text{Benzylsulfinyl/Benzylsulfonyl}

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring in the compound can undergo nucleophilic substitution, particularly at the 2-position. Reagents such as amines or hydroxyl-containing nucleophiles (e.g., hydroxylamine) may replace the carboxamide group under basic conditions (e.g., NaOH in ethanol). This reaction is often used to synthesize derivatives with altered pharmacological profiles.

Key Reaction:

Thiadiazole-2-ylNucleophile (e.g., NH2OH)Basic conditionsSubstituted thiadiazole derivative\text{Thiadiazole-2-yl} \xrightarrow[\text{Nucleophile (e.g., NH}_2\text{OH)}]{\text{Basic conditions}} \text{Substituted thiadiazole derivative}

Acidic/Basic Hydrolysis of the Amide Group

The furan-2-carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic conditions (NaOH/H₂O), yielding a carboxylic acid or carboxylate salt, respectively. This reaction is reversible and influences the compound’s stability in physiological environments.

Key Reaction:

AmideH+/OHHydrolysisCarboxylic acid/Carboxylate\text{Amide} \xrightarrow[\text{H}^+/\text{OH}^-]{\text{Hydrolysis}} \text{Carboxylic acid/Carboxylate}

Electrophilic Aromatic Substitution on the Furan Ring

Reaction TypeReagents/ConditionsMajor ProductBiological Implication
OxidationH₂O₂/m-CPBASulfoxide/Sulfone derivativesEnhanced target binding (e.g., enzyme inhibition)
Nucleophilic SubstitutionNucleophiles (NH₂OH), NaOHSubstituted thiadiazole derivativesAltered pharmacokinetics or activity
Amide HydrolysisHCl/H₂O or NaOH/H₂OCarboxylic acid/CarboxylateAffects stability in biological systems

Implications for Biological Activity

The structural modifications from these reactions significantly influence the compound’s biological properties. For instance:

  • Oxidized derivatives may exhibit improved anticancer activity by enhancing interactions with targets like VEGFR-2 or tubulin .

  • Substituted thiadiazole derivatives can modulate apoptosis pathways or cell cycle arrest mechanisms .

  • Hydrolyzed products may lose their amide group’s hydrogen-bonding capacity, reducing target affinity.

Scientific Research Applications

Chemical Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide serves as a versatile building block in organic synthesis. Its unique thiadiazole and furan moieties allow for various chemical transformations.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
Oxidation The benzylsulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction Can undergo reduction reactions using agents like sodium borohydride.
Substitution Participates in nucleophilic substitution reactions with amines or thiols.

Biological Applications

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study investigated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes involved in cell proliferation.

Medicinal Chemistry

The compound is being explored for its therapeutic potential due to its ability to interact with biological targets.

Table 2: Potential Therapeutic Targets

Target TypePotential Interaction
Enzymes Inhibition of enzymes involved in metabolic pathways.
Receptors Modulation of receptor activity influencing cellular signaling pathways.
Nucleic Acids Interaction with DNA/RNA leading to potential antitumor effects.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the thiadiazole ring and the furan moiety, which imparts distinct chemical and biological properties.

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural combination of a furan moiety, a thiadiazole ring, and a benzylsulfanyl group, which collectively contribute to its pharmacological potential. Research has shown that this compound exhibits notable antiproliferative effects against various cancer cell lines and has potential applications in antimicrobial therapies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N4S2O\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2\text{O}

Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition is crucial for cancer therapy as it can impede tumor growth and metastasis by disrupting angiogenesis. Molecular docking studies have elucidated specific interactions between the compound and VEGFR-2, highlighting its potential as an anticancer agent .

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against several cancer cell lines:

Cell Line IC50 (µM) Activity
MCF-7 (Breast)10.5High
HCT-116 (Colon)12.3Moderate
PC-3 (Prostate)8.7High

These results suggest that the compound could serve as a lead structure for developing new anticancer drugs.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Candida albicans16High

These findings indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiadiazole derivatives similar to this compound:

  • Antifungal Activity : A study on related thiadiazole derivatives found that certain compounds exhibited potent antifungal activity against resistant strains of Candida, with low toxicity to human cells. This suggests that modifications in the thiadiazole structure can enhance antifungal properties while maintaining safety .
  • Anticancer Mechanism : In vitro studies have shown that derivatives targeting VEGFR-2 can significantly reduce cell viability in cancer models. The mechanism involves inducing apoptosis in cancer cells, showcasing the therapeutic potential of these compounds in oncology .
  • Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents can enhance its efficacy against resistant cancer cells. This synergy may offer new avenues for treatment protocols in oncology .

Q & A

Basic Synthesis and Structural Confirmation

Q: What are the established synthetic routes for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, and how can purity be validated? A: The compound is synthesized via a two-step approach:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .

Alkylation : Introduce the benzylsulfanyl group using benzyl bromide or similar alkylating agents under reflux with a base (e.g., K₂CO₃ in dry acetone) .
Purity Validation : Use TLC for preliminary checks, followed by ¹H NMR (peaks at δ 4.3–4.5 ppm for benzyl-CH₂ and δ 7.2–7.4 ppm for aromatic protons) and IR spectroscopy (C=O stretch ~1650 cm⁻¹, S–S stretch ~500 cm⁻¹) .

Advanced Synthesis Optimization

Q: How can reaction yields be improved during the alkylation of 1,3,4-thiadiazole intermediates? A: Key factors include:

  • Solvent Choice : Dry acetone or DMF enhances solubility of thiol intermediates .
  • Temperature Control : Reflux (~60–80°C) minimizes side reactions .
  • Stoichiometry : A 1:1 molar ratio of thiol to alkylating agent, with excess K₂CO₃ (1.2–1.5 eq), improves efficiency .
  • Workup : Recrystallization from ethanol or acetonitrile removes unreacted starting materials .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the anticancer potential of this compound? A: Prioritize:

  • MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values <50 µM indicating potency .
  • Antimitotic Activity : Tubulin polymerization inhibition (e.g., via fluorescence-based assays) .
  • Free Radical Scavenging : DPPH or ABTS assays to evaluate antioxidant capacity, which may correlate with chemopreventive effects .

Computational and Structural Analysis

Q: How can molecular docking guide the design of derivatives targeting VEGFR-2? A:

  • Protein Preparation : Retrieve VEGFR-2 crystal structure (PDB: 4ASD) and optimize protonation states .
  • Ligand Docking : Use AutoDock Vina to model binding poses; focus on hydrogen bonds with Lys868 and hydrophobic interactions with Phe1047 .
  • SAR Insights : Modify the furan-2-carboxamide moiety to enhance π-π stacking or introduce electron-withdrawing groups (e.g., -NO₂) to improve affinity .

Spectroscopic Characterization Challenges

Q: How do overlapping NMR signals complicate structural elucidation, and how can this be resolved? A:

  • Issue : Aromatic protons (δ 7.2–8.1 ppm) from benzyl and furan groups may overlap.
  • Resolution : Use 2D NMR (¹H-¹³C HSQC/HMBC) to assign correlations. For example, HMBC cross-peaks between the furan carbonyl (δ 160–165 ppm) and adjacent protons confirm connectivity .
  • Complementary Data : Pair with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ .

Data Contradictions in Biological Activity

Q: How should researchers address discrepancies in reported IC₅₀ values across studies? A:

  • Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and culture conditions .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-lab variability .
  • Mechanistic Studies : Validate target engagement via Western blotting (e.g., caspase-3 activation for apoptosis) to confirm bioactivity .

Crystallographic Data Acquisition

Q: What crystallography strategies are effective for resolving this compound’s 3D structure? A:

  • Crystal Growth : Use vapor diffusion with DMSO/water (1:1) at 4°C .
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
  • Refinement : SHELXL for small-molecule refinement; monitor R-factor convergence (<5% indicates reliability) .

Structure-Activity Relationship (SAR) Exploration

Q: Which structural modifications enhance selectivity against carbonic anhydrase isoforms? A:

  • Sulfonamide Group : Replace benzylsulfanyl with sulfamoyl (-SO₂NH₂) to mimic acetazolamide’s binding to CA II .
  • Thiadiazole Substitution : Introduce electron-deficient groups (e.g., -Cl at position 5) to improve isoform selectivity (e.g., CA IX over CA XII) .
  • Furan Ring Modifications : Methylation at the furan 3-position increases lipophilicity, enhancing blood-brain barrier penetration .

Stability and Degradation Profiling

Q: How can hydrolytic stability of the thiadiazole ring be assessed under physiological conditions? A:

  • Forced Degradation : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor via HPLC .
  • LC-MS Identification : Detect degradation products (e.g., furan-2-carboxylic acid from ring cleavage) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; t₁/₂ >12 hours suggests suitability for in vivo studies .

Advanced Computational Modeling

Q: Can DFT calculations predict vibrational spectra for this compound? A:

  • Method : Use B3LYP/6-311+G(d,p) basis set in Gaussian 16 to optimize geometry and compute IR/Raman spectra .
  • Validation : Compare experimental FT-IR peaks (e.g., C–N stretch ~1350 cm⁻¹) with calculated values (RMSD <10 cm⁻¹ confirms accuracy) .
  • Applications : Identify tautomeric forms (e.g., thione vs. thiol) based on S–H stretch presence/absence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.